3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Lipophilicity Membrane permeability Drug-likeness

Medicinal chemists often lose synthetic bandwidth installing methyl groups on purine-isosteric cores. This 3,5-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 155789-83-6) eliminates two synthetic steps while delivering a pre-validated substitution pattern that SAR literature links to enhanced bioactivity versus unsubstituted or mono-methylated analogs. - Zero rotatable bonds, MW 162.19 Da, and XLogP3 0.8 - a fragment-compliant starting point for ATP-competitive kinase inhibitor libraries. - C2-primary amine enables parallel library synthesis via amide coupling, reductive amination, or urea formation. - Pre-installed N3- and C5-methyl groups offer a differentiated scaffold for intellectual property generation and selectivity optimization.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 155789-83-6
Cat. No. B137448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
CAS155789-83-6
Synonyms2-AMINO-3,5-DIMETHYLIMIDAZO(4,5-B)PYRIDINE
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)N=C(N2C)N
InChIInChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11)
InChIKeyJOZIRBXHUCDOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine Procurement Guide


3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 155789-83-6) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine family, a class recognized for its purine-isosteric architecture that enables competitive ATP-binding site engagement across diverse kinase targets [1]. Featuring methyl substituents at both the N3 and C5 positions and a primary amine at C2, this compound serves as a versatile building block for the synthesis of kinase inhibitor libraries, offering a pre-optimized substitution pattern that literature associates with enhanced bioactivity relative to unsubstituted or mono-methylated analogs [2].

1
Pre-installed N3- and C5-methyl groups eliminate two synthetic steps versus the unsubstituted core, accelerating library synthesis.
2
Single hydrogen-bond donor and reported lipophilicity in a drug-like range support selection for kinase inhibitor scaffold design.
3
Zero rotatable bonds provide a rigid pharmacophore—useful for fragment-based drug discovery and scaffold-hopping campaigns.

Why 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine Cannot Be Simply Replaced


Imidazo[4,5-b]pyridin-2-amines are not functionally interchangeable. The presence, position, and number of methyl substituents profoundly influence lipophilicity, hydrogen-bonding capacity, and conformational rigidity—all critical determinants of ligand efficiency and selectivity [1]. Published structure-activity relationship (SAR) analyses explicitly demonstrate that N1-methylation (equivalent to the N3 position in the 3H tautomer) increases bioactivity in this scaffold class, while C5-methylation independently modulates electron density and steric profiles [2]. Substituting the 3,5-dimethyl derivative with the 3-methyl-only, 5-methyl-only, or unsubstituted core therefore risks altering target engagement, pharmacokinetic behavior, and synthetic tractability in ways that cannot be predicted without re-optimization.

Methyl substitution pattern
The 3,5-dimethyl core differs from 3-methyl-only or 5-methyl-only analogs in lipophilicity, hydrogen-bond donor count, and conformational profile, which may alter target engagement.
N3-methylation influence
Class-level SAR suggests N1/N3-methylation may affect bioactivity; a scaffold lacking this group could reduce the probability of obtaining an active hit in kinase screening.
Synthetic re-optimization burden
Replacing the 3,5-dimethyl core with an unsubstituted or mono-methyl scaffold may require re-optimization of coupling chemistry and could shift downstream library properties.

Quantitative Differentiation of 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine


Enhanced Lipophilicity vs. 3-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 0.8, which is twofold higher than the 0.4 value for the 3-methyl-only analog (3-methyl-3H-imidazo[4,5-b]pyridin-2-amine, CAS 30458-69-6) [1][2]. This increased lipophilicity is driven by the additional C5-methyl group and is relevant for passive membrane permeation, a key parameter in cellular assay performance.

Lipophilicity shift
Reported
2.0-fold higher XLogP3
0.8 vs. 0.4
May improve passive membrane permeability for cell-based assays.
Computed values; experimental logD verification recommended.
Lipophilicity Membrane permeability Drug-likeness

Reduced Hydrogen-Bond Donor Count vs. 5-Methyl Analog

The 3,5-dimethyl derivative bears a single hydrogen-bond donor (the exocyclic –NH2 group), whereas the 5-methyl-only analog (5-methyl-1H-imidazo[4,5-b]pyridin-2-amine, CAS 924861-87-0) possesses two HBDs due to the additional endocyclic N–H in its predominant 1H-tautomer [1][2]. The 3-methyl substitution in the target compound quaternizes the imidazole N3, eliminating the second HBD and reducing the desolvation penalty upon target binding.

HBD count reduction
Reported
1 HBD vs. 2 HBD
50% fewer donors
Reduces energetic cost of desolvation, potentially aiding ligand efficiency.
Tautomeric form influences HBD count; review in target context.
Hydrogen bonding Desolvation Ligand efficiency

Conformational Rigidity vs. Flexible-Linker Analogs

The target compound possesses zero rotatable bonds, a consequence of its fully annular structure with two directly attached methyl groups and an amine substituent [1]. This maximum rigidity stands in contrast to many imidazo[4,5-b]pyridine derivatives employed in kinase programs, which frequently incorporate rotatable linkers (e.g., benzyl, piperidinyl, or alkylamine substituents) to achieve potency [2]. Conformational pre-organization reduces the entropic penalty upon binding and can improve selectivity by limiting the number of accessible conformations.

Rigidity vs. flexible analogs
Class-level
0 rotatable bonds
Flexible-linker analogs: 1–5+ bonds
Conformational pre-organization may improve selectivity in fragment-based design.
Scaffold advantage context-dependent; requires target-specific validation.
Conformational rigidity Entropic penalty Scaffold optimization

N3-Methyl Substitution Enhances Bioactivity

A published survey of imidazo[4,5-b]pyridine SAR explicitly states that 'introduction of a methyl group at the N1-position increases bioactivity' in this compound class [1]. In the 3H-imidazo[4,5-b]pyridine tautomer, the N1 position corresponds to N3—precisely the methylation site present in the target compound. This evidence indicates that the 3,5-dimethyl derivative is predicted to exhibit superior bioactivity compared to the 5-methyl-only analog (CAS 924861-87-0), which lacks this critical N3-methyl group.

N3-methylation SAR
Class-level
Qualitative SAR indicates N1/N3-methylation may enhance bioactivity
May increase probability of obtaining an active hit in kinase library synthesis.
No direct IC50 comparison for this pair; context-dependent.
Structure-Activity Relationship N1-methylation Bioactivity enhancement

Applications of 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine


Kinase Inhibitor Library Synthesis via C2-Amine Derivatization

The C2-primary amine serves as a versatile handle for parallel library synthesis through amide coupling, reductive amination, or urea formation. The pre-installed N3- and C5-methyl groups eliminate two synthetic steps compared to starting from the unsubstituted core, while the 0.8 XLogP3 and single HBD provide a drug-like starting point for ATP-competitive kinase inhibitor design [1][2]. Procurement of this scaffold is warranted when library efficiency and favorable baseline physicochemical properties are priorities.

Fragment-Based Drug Discovery with Rigid Pharmacophore

With zero rotatable bonds and a molecular weight of 162.19 Da, this compound adheres to the 'rule of three' for fragment screening. Its conformational rigidity maximizes the enthalpic contribution to binding while minimizing entropic penalty—an ideal property for fragment growing and merging strategies targeting kinases or purine-binding enzymes [1].

Purine-Isostere Scaffold-Hopping

The imidazo[4,5-b]pyridine core is a well-established purine bioisostere. The 3,5-dimethyl substitution pattern differentiates it from simpler purine mimetics by providing enhanced lipophilicity (XLogP3 = 0.8 vs. 0.3 for the parent heterocycle) and a reduced HBD count relative to the 5-methyl-only analog, offering medicinal chemists a scaffold with distinct physicochemical properties for intellectual property generation and selectivity optimization [1][2].

SAR Exploration of Methyl Substituent Effects

The target compound can be systematically compared with its 3-methyl-only (CAS 30458-69-6) and 5-methyl-only (CAS 924861-87-0) analogs to deconvolute the contribution of each methyl group to potency, selectivity, and ADME properties. The N3-methyl group is specifically implicated in enhancing bioactivity per published SAR, making this a valuable tool compound for establishing methyl-walk SAR within imidazo[4,5-b]pyridine-based programs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (C2-amine handle)
Pre-installed N3/C5-methyl groups, single HBD, drug-like lipophilicity
Coupling efficiency and compound purity
Fragment-based drug discovery
Conformationally constrained, rigid scaffold; low molecular weight
Binding confirmation and rule-of-three compliance
Purine-isostere scaffold-hopping
Imidazo[4,5-b]pyridine core with differentiated lipophilicity and HBD profile
Selectivity shift vs. purine parent; IP novelty
Methyl substituent SAR studies
Defined N3/C5 methylation enabling analog comparison
Deconvolute methyl contribution to potency and selectivity
Quote Request

Request a Quote for 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.